Edicotinib

Description

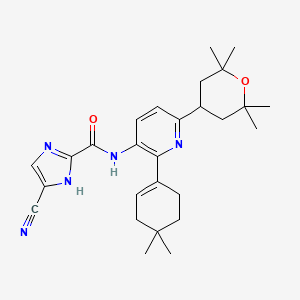

Edicotinib is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; FMS) with potential antineoplastic activity. This compound blocks the receptor-ligand interaction between FMS and its ligand CSF1, thereby preventing autophosphorylation of FMS. As a result, unphosphorylated FMS can not activate FMS-mediated signaling pathways, thus potentially inhibiting cell proliferation in FMS-overexpressed tumor cells. FMS, a tyrosine kinase receptor, is overexpressed in certain tumor cell types and plays an essential role in macrophage differentiation, recruitment, and activation as well as the regulation of cell proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

inhibits colony-stimulating factor-1 receptor kinase

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVPFDRNGHMRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142363-52-7 | |

| Record name | Edicotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40346527 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDICOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Edicotinib's Mechanism of Action in Microglia

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), with a specific focus on its effects on microglia. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the critical signaling pathways involved.

Introduction: Microglia and the CSF1R Axis

Microglia are the resident immune cells of the central nervous system (CNS), responsible for maintaining homeostasis, surveying the microenvironment, and mediating immune responses to injury or pathogens.[1][2] In many neurodegenerative disorders, such as Alzheimer's disease, the proliferation and activation of microglia are prominent pathological features.[3][4] The survival, proliferation, differentiation, and function of microglia are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R), a transmembrane tyrosine kinase.[2] Its ligands, CSF-1 and Interleukin-34 (IL-34), are produced by various CNS cells, including neurons, astrocytes, and oligodendrocytes.[1] This dependency makes CSF1R a key therapeutic target for modulating microglial activity in disease states.

This compound (also known as JNJ-40346527) is a potent, selective, orally active, and brain-penetrant small molecule inhibitor of CSF1R.[5] Unlike some CSF1R inhibitors that cause widespread microglial depletion, this compound primarily prevents microglial proliferation without inducing significant cell death, offering a more nuanced approach to modulating neuroinflammation.[1][6]

The CSF1R Signaling Pathway and this compound's Point of Intervention

Ligand binding (CSF-1 or IL-34) to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This activation initiates downstream signaling cascades, prominently including the ERK and AKT pathways, which are crucial for regulating microglial survival and proliferation.[1]

This compound exerts its effect by acting as a competitive inhibitor at the ATP-binding site of the CSF1R tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling required for microglial proliferation and survival. In vitro studies have demonstrated that this compound leads to a dose-dependent decrease in CSF1R activation and a corresponding reduction in the phosphorylation of ERK1 and ERK2.[5]

Figure 1: this compound's Inhibition of the CSF1R Signaling Pathway.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics for this compound's potency, selectivity, and in vivo efficacy based on available preclinical data.

Table 1: this compound In Vitro Potency and Selectivity

| Target Kinase | IC₅₀ (nM) | Source |

| CSF1R | 3.2 | [5] |

| KIT | 20 | [5] |

| FLT3 | 190 | [5] |

Table 2: this compound In Vivo Efficacy in Mice

| Pharmacodynamic Readout | Metric | Value | Source |

| Microglial Proliferation | EC₅₀ (Plasma Conc.) | 196 ng/mL | [5] |

| Microglial Proliferation | EC₅₀ (Brain Conc.) | 69 ng/g | [5] |

Table 3: Summary of Key Preclinical In Vivo Studies

| Animal Model | Dosage & Duration | Key Findings | Source |

| ME7-prion mice | 3, 10, 30, 100 mg/kg (oral gavage) for 5 days | Significantly inhibited microglial proliferation at all doses. Diminished total microglia number only at 100 mg/kg. Depleted up to 50% of patrolling blood monocytes at all doses. | [5] |

| ME7-prion mice | 30 mg/kg (oral gavage) for 33 days | Reduced the density of microglia (PU.1⁺ cells) in the CA1 of the hippocampus by up to 30%. Reduced expression of IL-1β. | [5] |

Key Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for assays used to characterize CSF1R inhibitors like this compound.

In Vitro CSF1R Kinase Inhibition Assay (General Protocol)

This type of assay is used to determine the IC₅₀ value of an inhibitor against its target kinase.

-

Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and the test compound (this compound).

-

Procedure:

-

The test compound is serially diluted to create a range of concentrations.

-

The CSF1R enzyme, substrate, and test compound are pre-incubated in a kinase reaction buffer.

-

The kinase reaction is initiated by adding a solution of ATP (often radiolabeled, e.g., ³³P-ATP).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.

In Vivo Microglial Proliferation Study in ME7 Mice

This protocol outlines the steps for evaluating the effect of an orally administered CSF1R inhibitor on microglial populations in a disease model.

Figure 2: Workflow for an In Vivo Study of this compound.

Preclinical and Clinical Context

Preclinical studies have demonstrated that this compound can effectively limit microglial expansion and attenuate behavioral deficits in mouse models of neurodegeneration.[5] Specifically, in ME7-prion mice, treatment not only reduced microglia density but also lowered the expression of the pro-inflammatory cytokine IL-1β.[5] These findings position this compound as a potential therapeutic for neuroinflammatory conditions, including Alzheimer's disease.[5]

This compound has also been investigated in other indications. A Phase 2 clinical trial in patients with active rheumatoid arthritis, however, did not demonstrate a significant benefit over placebo.[7] The effects of CSF1R inhibition are highly context-dependent, varying with the specific disease microenvironment and the role of microglia or macrophages in that pathology.[7]

Conclusion

This compound is a potent, brain-penetrant CSF1R inhibitor that modulates microglial function primarily by limiting their proliferation rather than causing wholesale depletion. By blocking the CSF1R signaling cascade, it effectively reduces microglial expansion and associated inflammatory markers like IL-1β in preclinical models of neurodegeneration. The data presented in this guide underscore the therapeutic potential of this targeted approach for treating neuroinflammatory diseases. Further research and clinical investigation are necessary to fully elucidate its efficacy and safety profile across different CNS disorders.

References

- 1. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]

- 3. Pharmacological targeting of microglia dynamics in Alzheimer's disease: Preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

JNJ-40346527: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40346527, also known as Edicotinib, is a potent and selective, orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] Developed by Janssen Research & Development, this compound has been investigated for its therapeutic potential in a range of indications, including inflammatory diseases and cancer, owing to the central role of the CSF-1R signaling pathway in regulating the survival, proliferation, and differentiation of macrophages. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of JNJ-40346527, tailored for professionals in the field of drug development.

Discovery and Rationale

The discovery of JNJ-40346527 was driven by the therapeutic hypothesis that inhibiting the CSF-1R signaling pathway would modulate the activity of macrophages, which are key players in the pathophysiology of various diseases. CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the development and maintenance of most tissue-resident macrophages.[2][3] Dysregulation of this pathway is implicated in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, as well as in the tumor microenvironment where tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[4][5]

JNJ-40346527 was identified as a highly selective inhibitor of CSF-1R, demonstrating potent activity against the kinase domain of the receptor. Its development was aimed at providing a targeted therapy to reduce the number and pro-inflammatory activity of macrophages in diseased tissues.

Chemical Synthesis

The chemical synthesis of JNJ-40346527, with the chemical name 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide, is detailed in patent literature (US 2014/0045789 A1). The synthesis is a multi-step process involving the construction of the substituted pyridine core followed by the amidation with the imidazole carboxamide fragment.

Note: The following is a generalized scheme based on typical synthetic routes for similar compounds and information inferred from the patent. The actual process may have proprietary variations.

Synthetic Scheme Overview

Caption: Generalized synthetic workflow for JNJ-40346527.

Detailed Experimental Protocols are proprietary and can be found in the specified patent application.

Biological Activity and Mechanism of Action

JNJ-40346527 exerts its biological effects by inhibiting the tyrosine kinase activity of CSF-1R. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking downstream signaling cascades.

Signaling Pathway

Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.

Quantitative Biological Data

The biological activity of JNJ-40346527 has been characterized in various in vitro and in vivo models.

Table 1: In Vitro Kinase and Cellular Activity

| Parameter | Value | Cell Line/System | Reference |

| CSF-1R IC50 | 3.2 nM | Kinase Assay | [1] |

| KIT IC50 | 20 nM | Kinase Assay | [1] |

| FLT3 IC50 | 190 nM | Kinase Assay | [1] |

| CSF-1R Phosphorylation IC50 | 18.6 nM | N13 Microglial Cells | [6] |

| ERK1/2 Phosphorylation IC50 | 22.5 nM | N13 Microglial Cells | [6] |

Table 2: Preclinical Pharmacokinetics in Mice

| Parameter | Value | Dosing | Model | Reference |

| Microglial Proliferation EC50 (Plasma) | 196 ng/mL | Oral Gavage | ME7 Prion Mice | [1] |

| Microglial Proliferation EC50 (Brain) | 69 ng/g | Oral Gavage | ME7 Prion Mice | [1] |

Table 3: Clinical Pharmacokinetics in Hodgkin Lymphoma Patients (Phase I/II)

| Dose | Cmax (ng/mL) | AUC24h (ng·h/mL) | tmax (h) | Reference |

| 150 mg qd | 183 ± 65.5 | 2500 ± 978 | 2.0 (1.0-4.0) | [5] |

| 300 mg qd | 415 ± 180 | 5860 ± 2900 | 2.0 (2.0-4.0) | [5] |

| 450 mg qd | 563 ± 298 | 8000 ± 4560 | 2.0 (2.0-4.0) | [5] |

| 150 mg bid | 296 ± 121 | 4800 ± 2110 | 2.0 (1.0-4.0) | [5] |

| Data presented as mean ± SD or median (range). |

Table 4: Clinical Pharmacokinetics in Rheumatoid Arthritis Patients (Phase IIa)

| Parameter | Value (at Week 8) | Dosing | Reference |

| Mean Cmax | 347 ng/mL | 100 mg bid | [3] |

| Median tmax | 2 h | 100 mg bid | [3] |

| Mean Cmin | 167 ng/mL | 100 mg bid | [3] |

Key Experimental Protocols

CSF-1R Phosphorylation Inhibition Assay

This assay assesses the ability of JNJ-40346527 to inhibit the ligand-induced phosphorylation of CSF-1R in a cellular context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]

Edicotinib Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edicotinib (also known as JNJ-40346527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated in clinical trials for various indications, including rheumatoid arthritis, Alzheimer's disease, and certain cancers.[3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, based on publicly available data. It details the core molecular scaffold, key structural features contributing to its high affinity and selectivity, and summarizes its biological activity. This document also includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: CSF-1R

Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as fms, is a member of the type III receptor tyrosine kinase family. It plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[6] Dysregulation of the CSF-1/CSF-1R signaling pathway has been implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers.[7] By inhibiting CSF-1R, this compound aims to modulate the activity of macrophages, thereby reducing inflammation and tumor-promoting activities mediated by these cells.

This compound is a potent inhibitor of CSF-1R with a reported IC50 of 3.2 nM.[1][2] It exhibits selectivity over other related kinases, such as KIT and FLT3.[1]

This compound: Core Structure and Physicochemical Properties

The chemical structure of this compound is 5-cyano-N-[2-(4,4-dimethyl-1-cyclohexen-1-yl)-6-(tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-3-pyridinyl]-1H-imidazole-2-carboxamide. Its molecular formula is C27H35N5O2, and its molecular weight is 461.6 g/mol .

Chemical Structure of this compound:

Structure-Activity Relationship (SAR) of this compound

Detailed structure-activity relationship data for a broad series of this compound analogs is not extensively available in the public domain. However, based on the core structure and data for related compounds, a qualitative SAR can be inferred. The this compound scaffold can be deconstructed into three key components:

-

A central pyridine core: This acts as the central scaffold, orienting the other substituents in the correct conformation for binding to the CSF-1R active site.

-

A lipophilic 4,4-dimethyl-1-cyclohexen-1-yl group: This bulky, hydrophobic group likely occupies a hydrophobic pocket within the kinase domain, contributing significantly to the binding affinity.

-

A polar 2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl group: This group likely interacts with more polar regions of the binding site and can influence the compound's physicochemical properties, such as solubility and metabolic stability.

-

A 5-cyano-1H-imidazole-2-carboxamide moiety: This part of the molecule is crucial for interacting with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The cyano group and the amide linker are likely involved in hydrogen bonding interactions with the protein backbone.

While specific quantitative data for analogs is limited, the high potency of this compound suggests that this combination of structural features provides an optimal arrangement for high-affinity binding to the ATP-binding site of CSF-1R.

Quantitative Data for this compound

The following table summarizes the known in vitro inhibitory activity of this compound against CSF-1R and other kinases.

| Target | IC50 (nM) | Reference |

| CSF-1R | 3.2 | [1][2] |

| KIT | 20 | [1] |

| FLT3 | 190 | [1] |

Experimental Protocols

CSF-1R Kinase Inhibition Assay (Hypothetical Protocol)

A detailed experimental protocol for the specific assay used to determine the IC50 of this compound is not publicly available. However, a typical biochemical kinase inhibition assay would be performed as follows:

-

Reagents: Recombinant human CSF-1R kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu,Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

The CSF-1R enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular CSF-1R Phosphorylation Assay

This compound has been shown to inhibit the phosphorylation of CSF-1R in cellular assays. A representative protocol is as follows:

-

Cell Line: A suitable cell line endogenously expressing CSF-1R (e.g., human monocytes) or engineered to overexpress the receptor.

-

Procedure:

-

Cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of this compound.

-

CSF-1 ligand is added to stimulate CSF-1R phosphorylation.

-

Cells are lysed, and the level of phosphorylated CSF-1R is determined by Western blotting or ELISA using a phospho-specific antibody.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the CSF-1/CSF-1R signaling pathway and the point of inhibition by this compound.

Caption: CSF-1R signaling pathway and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the structure-activity relationship of CSF-1R inhibitors.

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion

This compound is a potent and selective CSF-1R inhibitor with a well-defined chemical structure. While detailed SAR data for a wide range of analogs is not publicly available, the key structural features responsible for its high affinity have been qualitatively identified. The combination of a central pyridine scaffold with optimized lipophilic and polar groups, along with a hinge-binding moiety, results in a highly effective inhibitor of CSF-1R signaling. Further research and publication of more extensive SAR data would provide deeper insights into the molecular interactions governing the potency and selectivity of this important class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. This compound - Janssen Research & Development - AdisInsight [adisinsight.springer.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Effects of Edicotinib on Microglial Activation States

Executive Summary

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their activation states, broadly categorized as pro-inflammatory (M1-like) and anti-inflammatory/pro-resolution (M2-like), are critical determinants of disease progression. This compound (JNJ-40346527) is a potent, selective, and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1] CSF-1R signaling is essential for the survival, proliferation, and differentiation of microglia.[2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on microglial populations, and its influence on microglial activation states, supported by detailed experimental methodologies and pathway diagrams.

This compound and its Target: The CSF-1 Receptor

This compound is a small molecule tyrosine kinase inhibitor designed to be brain penetrant.[1][3] Its primary therapeutic action is the inhibition of CSF-1R, a transmembrane receptor crucial for the function of microglia and other myeloid cells.[2][5] The binding of ligands, primarily CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[6][7] This initiates a cascade of downstream signaling pathways that regulate microglial survival and proliferation.[3][4]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for CSF-1R with selectivity over other related kinases. This selectivity is crucial for minimizing off-target effects.

| Target | IC50 Value | Reference |

| CSF-1R | 3.2 nM | [1] |

| KIT | 20 nM | [1] |

| FLT3 | 190 nM | [1] |

| Table 1: In vitro potency and selectivity of this compound. |

The CSF-1R Signaling Pathway and this compound's Mechanism of Action

Activation of CSF-1R triggers multiple downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively promote gene expression leading to cell survival, proliferation, and differentiation.[2][6][8] this compound exerts its effect by competitively inhibiting the ATP-binding site within the kinase domain of CSF-1R, thereby blocking the autophosphorylation and the subsequent activation of these downstream pathways.[1] This leads to a dose-dependent decrease in ERK1 and ERK2 phosphorylation.[1]

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Effects of this compound on Microglial Populations

By inhibiting the primary survival and proliferation pathway, this compound can effectively modulate the number of microglia in the CNS. This effect is dose-dependent and has been demonstrated in various preclinical models of neurodegeneration. Unlike more potent CSF-1R inhibitors that can cause widespread depletion, some studies suggest this compound primarily prevents proliferation without inducing widespread cell death at certain doses.[3][9]

Quantitative Data: In Vivo Effects

The following table summarizes key quantitative findings from preclinical studies investigating this compound's impact on microglia.

| Animal Model | Dosage and Duration | Key Finding(s) | Reference |

| ME7-prion mice | 30 mg/kg (oral gavage), 33 days | ~30% reduction in microglia (PU.1+ cells) density in the CA1 of the hippocampus. | [1] |

| ME7-prion mice | 3, 10, 30, 100 mg/kg (oral gavage), 5 days | Significant inhibition of microglial proliferation at all doses. Reduction in total microglia number (CD45+CD11b+ cells) only at the 100 mg/kg dose. | [1] |

| P301S tauopathy model | Not specified | Significantly inhibited microglial proliferation. | [10] |

| General (PK/PD) | Not specified | EC50 for inhibiting microglial proliferation calculated at 196 ng/mL (plasma) and 69 ng/g (brain). | [1] |

| Table 2: Summary of in vivo effects of this compound on microglial populations in preclinical models. |

Modulation of Microglial Activation States

Beyond controlling cell numbers, CSF-1R inhibition can shift the functional phenotype of microglia. In neurodegenerative contexts, microglia often adopt a pro-inflammatory (M1-like) state, releasing cytotoxic molecules like TNF-α and IL-1β.[11][12] Studies with other CSF-1R inhibitors have shown that blocking this pathway can shift microglia toward an anti-inflammatory, neuroprotective (M2-like) phenotype.[13] this compound has been shown to reduce the expression of the pro-inflammatory cytokine IL-1β, supporting its role in modulating microglial activation.[1]

Caption: this compound's influence on microglial activation states.

Detailed Experimental Protocols

Assessing the effects of this compound on microglia requires a combination of in vitro and in vivo techniques.

Animal Models and Compound Administration

-

Models: Preclinical studies have utilized models of neurodegeneration such as ME7-prion induced mice and P301S tauopathy mice to evaluate this compound.[1][10]

-

Administration: this compound is orally active and typically administered via oral gavage at specified doses (e.g., 3-100 mg/kg) for a defined period (e.g., 5 to 33 days).[1]

Assessment of Microglial Proliferation and Density

-

Immunohistochemistry (IHC):

-

Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected in sucrose.

-

Sectioning: Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.

-

Staining: Sections are incubated with primary antibodies against microglial markers such as Iba1 (Ionized calcium-binding adapter molecule 1) or PU.1.[1][14] To assess proliferation, co-staining with a proliferation marker like Ki-67 is performed.[3]

-

Imaging and Quantification: Images are captured using confocal microscopy. The density of Iba1-positive cells and the percentage of Iba1/Ki-67 double-positive cells are quantified in specific brain regions (e.g., hippocampus) using stereological methods or automated cell counting software.[14]

-

Analysis of Microglial Activation State

-

Flow Cytometry:

-

Cell Isolation: Brain tissue is mechanically and enzymatically dissociated to create a single-cell suspension.[15]

-

Staining: Cells are stained with fluorescently-conjugated antibodies. A common panel to identify microglia is CD11b+ and CD45low/int.[1][15] Additional markers for activation state can be included (e.g., CD68 for phagocytic activity).[16]

-

Analysis: The percentage and absolute number of different microglial populations are determined using a flow cytometer. This method can distinguish resident microglia (CD45low) from infiltrating macrophages (CD45high).

-

-

Cytokine Measurement:

In Vitro Functional Assays

-

Primary Microglia Cultures: Microglia are isolated from neonatal mouse brains and cultured.[17]

-

Phagocytosis Assay:

-

Treatment: Cultured microglia are pre-incubated with this compound.

-

Stimulation: Cells are stimulated (e.g., with LPS) and exposed to fluorescently labeled target materials (e.g., amyloid-β oligomers, zymosan bioparticles).[17]

-

Monitoring: Phagocytic uptake is monitored in real-time using live-cell imaging systems (e.g., IncuCyte S3 Platform), and the rate of uptake is analyzed.[17]

-

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

This compound represents a targeted therapeutic strategy to modulate neuroinflammation by inhibiting the CSF-1R pathway. Its primary effects are the inhibition of microglial proliferation and a potential shift from a detrimental pro-inflammatory phenotype to a more beneficial anti-inflammatory state. Quantitative data from preclinical models demonstrate its efficacy in reducing microglial density and specific inflammatory markers in a dose-dependent manner. The detailed protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CSF-1R inhibitors in the context of neurodegenerative diseases. Further research is warranted to fully elucidate its impact on the complex spectrum of microglial activation and its long-term therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]

- 5. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases [frontiersin.org]

- 12. Frontiers | Functional and Phenotypic Diversity of Microglia: Implication for Microglia-Based Therapies for Alzheimer’s Disease [frontiersin.org]

- 13. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer's-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. criver.com [criver.com]

Preclinical pharmacology of JNJ-40346527

An In-Depth Technical Guide on the Preclinical Pharmacology of JNJ-40346527

Introduction

JNJ-40346527, also known as PRV-6527, is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4][5] CSF-1R and its ligands, CSF-1 and IL-34, are critical regulators of the survival, proliferation, and differentiation of macrophages, microglia, and other mononuclear phagocytic cells.[6][7][8] By inhibiting CSF-1R signaling, JNJ-40346527 effectively reduces the number and activity of these key immune cells. This mechanism provides a strong therapeutic rationale for its investigation in a range of pathologies driven by macrophages and microglia, including inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[1][3][9][10]

This technical guide provides a comprehensive overview of the preclinical pharmacology of JNJ-40346527, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies.

Mechanism of Action

JNJ-40346527 exerts its pharmacological effect by selectively binding to the ATP-binding site within the tyrosine kinase domain of CSF-1R, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade disrupts essential pathways for macrophage and microglial function. The inhibition of CSF-1R has been shown to reduce the viability of Hodgkin Lymphoma (HL) cell lines that aberrantly express the receptor and to impair the recruitment of inflammatory macrophages in animal models.[1][2][3]

Caption: JNJ-40346527 inhibits CSF-1R autophosphorylation, blocking downstream signaling.

In Vitro Pharmacology

The potency and selectivity of JNJ-40346527 were characterized in various in vitro assays. The compound is a potent inhibitor of CSF-1R tyrosine kinase activity with high selectivity over related kinases.[9]

Quantitative Data: Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| CSF-1R | 3.2 |

| KIT | 20 |

| FLT3 | 190 |

| Data sourced from Genovese et al., 2015, as cited in Mancuso et al., 2019.[9] |

Experimental Protocol: In Vitro CSF-1R Phosphorylation Assay

This assay was performed to confirm the ability of JNJ-40346527 to block CSF-1-induced receptor activation in a cellular context.[9]

-

Cell Culture: N13 murine microglia cells were cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Plating: Cells were plated at a density of 2 x 10^5 cells/cm^2 in 6-well plates and cultured overnight.

-

Serum Starvation: To reduce basal receptor activation, cells were kept in serum-free medium for 4 hours prior to the experiment.

-

Compound Incubation: Cells were pre-incubated with JNJ-40346527 at various concentrations (0.1, 1, 10, 100, or 1000 nM) or vehicle for 30 minutes.

-

Stimulation: Cells were then stimulated with CSF-1 (100 ng/ml) to induce tyrosine phosphorylation of CSF-1R.

-

Analysis: Cell lysates were collected and analyzed via Western blot to detect levels of phosphorylated CSF-1R (pCSF-1R) and phosphorylated ERK1/2 (pERK1/2), a downstream signaling protein.

Results

Pre-incubation with JNJ-40346527 resulted in a dose-dependent decrease in CSF-1-induced CSF-1R phosphorylation and a concurrent reduction in the phosphorylation of the downstream effectors ERK1 and ERK2.[9][11] The calculated IC50 values from this cellular assay were 18.6 nM for the inhibition of CSF-1R phosphorylation and 22.5 nM for ERK1/2 phosphorylation.[9]

Caption: Workflow for the in vitro CSF-1R phosphorylation assay.

In Vivo Pharmacology and Efficacy

JNJ-40346527 has demonstrated efficacy in multiple preclinical animal models of disease.

Neuroinflammation and Neurodegeneration Models

In studies using the ME7 prion and P301S tauopathy mouse models, JNJ-40346527 showed significant effects on microglia, the resident macrophages of the central nervous system.[9]

-

Key Findings:

-

The compound is CNS-penetrant, with an average brain-to-plasma concentration ratio of 0.65.[11]

-

It effectively inhibits microglial proliferation in a dose-dependent manner, reaching approximately 80% inhibition at a dose of 30 mg/kg/day administered via oral gavage.[11]

-

In the P301S tauopathy model, blocking microglial proliferation with JNJ-40346527 led to an attenuation of tau-induced neurodegeneration and resulted in functional improvement.[9][10]

-

-

Experimental Protocol (ME7 Prion Model - Dose-Response):

-

Model: ME7 prion-diseased mice were used as a model of rapid microglial proliferation.

-

Treatment: From 12 weeks post-induction, mice were treated for five consecutive days with JNJ-40346527 (3, 10, 30, 100 mg/kg) or vehicle, administered by oral gavage. The compound was dissolved in 0.9% Methocel™.[9]

-

Proliferation Marker: Mice received daily injections of BrdU to label proliferating cells.

-

Endpoint Analysis: Brain tissue was analyzed to quantify the number of proliferating microglia (Iba1+ BrdU+ cells) in the hippocampus.[11]

-

Inflammatory Bowel Disease Model

In a murine T-cell transfer model of colitis, JNJ-40346527 was tested for its ability to suppress intestinal inflammation.[3][12][13]

-

Key Findings:

-

Treatment with JNJ-40346527 significantly reduced disease severity.

-

It inhibited the increase in colon weight/length ratio by approximately 50%.[3][12][14]

-

It reduced histological disease scores by about 60%.[3][12][14]

-

A marked reduction in the number of F4/80+ macrophages and CD3+ T-cells in the intestinal mucosa was observed.[3][12][14]

-

-

Experimental Protocol (T-Cell Transfer Colitis):

-

Model: Colitis was induced in SCID mice by the transfer of CD4+CD45RBhigh T-cells.

-

Treatment: Commencing on day 14 or 21 post-transfer, mice were treated with vehicle or JNJ-40346527 until study termination at day 42.[3][14]

-

Endpoint Analysis: Efficacy was assessed by measuring colon weight/length ratios, histopathology scores, and immunohistochemical analysis of macrophage and T-cell infiltration.[3][12]

-

Pharmacokinetics and Pharmacodynamics

The relationship between drug exposure (pharmacokinetics, PK) and pharmacological effect (pharmacodynamics, PD) has been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics & Pharmacodynamics

-

PK: Following oral administration in mice, JNJ-40346527 shows a linear, dose-dependent increase in both plasma and brain concentrations.[11]

-

PK/PD Modeling: In the ME7 prion model, a sigmoid Emax model was used to correlate drug exposure with the inhibition of microglial proliferation. The effective concentration leading to 50% of the maximal effect (EC50) was determined to be 196 ng/mL in plasma and 69 ng/g in the brain.[11]

Clinical Pharmacokinetics

Human pharmacokinetic data is available from Phase I/II studies in patients with Rheumatoid Arthritis (RA) and Hodgkin Lymphoma (HL).

| Parameter (at Week 8, RA Study) | Value (100 mg BID) |

| Cmax (ng/mL) | 347 |

| Median tmax (h) | 2 |

| Cmin (ng/mL) | 167 |

| Data from a Phase IIA study in patients with Rheumatoid Arthritis.[6] |

| Parameter (at Day 21, HL Study) | 150 mg QD | 300 mg QD | 450 mg QD | 150 mg BID |

| Cmax (ng/mL) | 162 | 412 | 525 | 240 |

| AUC24 (ng·h/mL) | 2010 | 4860 | 6930 | 3580 |

| Data from a Phase I/II study in patients with Hodgkin Lymphoma.[1] |

-

Dose Proportionality: JNJ-40346527 exposure (Cmax and AUC) increased in a near dose-proportional manner over a dose range of 150 to 450 mg once daily, but the exposure plateaued at the 600 mg dose.[1][2][4][5]

-

Steady State: The compound reached steady-state by day 21 or week 4 of continuous dosing.[1][6]

Clinical Pharmacodynamics and Target Engagement

Effective target engagement in humans was demonstrated through direct and indirect biomarkers.

-

Direct Inhibition: Greater than 80-90% inhibition of CSF-1-stimulated CSF-1R phosphorylation was observed in peripheral blood mononuclear cells (PBMCs) at 4 hours post-dosing.[2][4]

-

Biomarkers: Target engagement was further confirmed by pharmacodynamic changes, including increased levels of plasma CSF-1 and decreased circulating CD16+ monocytes in treated patients compared to placebo.[6][7]

-

Dose Selection: A dose of 100 mg twice daily was predicted to provide over 90% inhibition of downstream CSF-1R activity, confirming adequate target engagement for clinical studies.[6]

Caption: Logical flow from JNJ-40346527 dosing to pharmacological effect.

Safety Pharmacology Overview

In clinical studies, JNJ-40346527 was generally well-tolerated.[1] The most common adverse events are consistent with its mechanism of action.

-

Common Adverse Events: These include nausea, headache, pyrexia, and elevations in certain clinical laboratory values.[1][4]

-

On-Target Effects: Mean increases in liver function enzymes (AST, ALT), lactate dehydrogenase (LDH), and creatine kinase were observed.[6] This is considered an expected on-target effect, potentially related to the inhibition of Kupffer cells (liver-resident macrophages) which are involved in the clearance of these enzymes.[6] Mild decreases in neutrophil and total monocyte counts were also observed, consistent with the drug's effect on myeloid precursor cells.[6]

-

Dose-Limiting Toxicities: In a Phase I/II study for Hodgkin Lymphoma, no dose-limiting toxicities were observed, and a maximum tolerated dose was not established.[1][5]

Conclusion

JNJ-40346527 is a selective and potent CSF-1R inhibitor with a well-characterized preclinical profile. It effectively blocks the CSF-1R signaling pathway, leading to the suppression of macrophage and microglial proliferation and function. This activity has been demonstrated in vitro and translated to efficacy in various in vivo models of neurodegeneration and inflammation. Pharmacokinetic and pharmacodynamic studies in both animals and humans have established a clear relationship between drug exposure and target engagement, providing a strong foundation for its continued clinical development in diseases mediated by the mononuclear phagocyte system.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]

- 7. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usagainstalzheimers.org [usagainstalzheimers.org]

- 9. academic.oup.com [academic.oup.com]

- 10. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]

- 13. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Edicotinib (JNJ-40346527): A Technical Guide to Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edicotinib (also known as JNJ-40346527) is a potent and selective, orally active inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[2] Its role in neuroinflammation has made it a compelling target for therapeutic intervention in a range of neurodegenerative disorders. A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action. This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and distribution of this compound, details the experimental methodologies for assessing these parameters, and visualizes the key pathways and processes involved.

Quantitative Data on Brain Penetrance

The available quantitative data on this compound's brain penetrance comes from a preclinical study in a mouse model of prion disease (ME7). This model is characterized by significant neuroinflammation and microglial activation.

Table 1: Brain Penetrance of this compound in ME7 Prion-Diseased Mice

| Parameter | Value | Animal Model | Dosing Regimen | Source |

| Brain-to-Plasma (T/P) Ratio | 0.5 - 1 | ME7 Prion-Diseased Mice | 3, 10, 30, and 100 mg/kg for 5 days | Mancuso et al., 2019 |

| EC50 (Microglial Proliferation Inhibition) - Brain | 69 ng/g | ME7 Prion-Diseased Mice | 3, 10, 30, and 100 mg/kg for 5 days | [1] |

| EC50 (Microglial Proliferation Inhibition) - Plasma | 196 ng/ml | ME7 Prion-Diseased Mice | 3, 10, 30, and 100 mg/kg for 5 days | [1] |

Note: It is important to consider that the blood-brain barrier integrity can be compromised in disease models, which may influence drug penetration. Brain penetrance data in healthy, wild-type animals would provide a more complete picture of this compound's intrinsic ability to cross an intact BBB. Data on the unbound fraction of this compound in brain (fu,brain) and plasma (fu,plasma), which are required to calculate the unbound brain-to-plasma ratio (Kp,uu), are not currently available in the public domain.

Experimental Protocols

The following sections detail the typical methodologies employed to determine the brain penetrance and distribution of a small molecule inhibitor like this compound. While specific, detailed protocols for this compound have not been fully published, these descriptions are based on standard and widely accepted practices in the field.

In Vivo Brain Penetrance Assessment

This protocol outlines the general steps for determining the concentration of a test compound in the brain and plasma of rodents.

-

Animal Model and Dosing:

-

Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). For disease-specific studies, a relevant model such as the ME7 prion mouse model is used.

-

Administer this compound via the intended clinical route, typically oral gavage, at various dose levels (e.g., 3, 10, 30, 100 mg/kg).

-

Include a vehicle-treated control group.

-

-

Sample Collection:

-

At predetermined time points post-dosing, anesthetize the animals.

-

Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

-

Excise the brain and rinse with cold saline. The brain can be dissected into specific regions if regional distribution is being assessed.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate plasma.

-

Weigh the brain tissue and homogenize it in a suitable buffer.

-

-

Bioanalysis:

-

Extract this compound from plasma and brain homogenate samples using techniques like protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The lower limit of quantification for this compound in the brain has been reported as 10 ng/g.

-

In Vitro Brain Tissue Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is unbound to brain tissue (fu,brain), a critical parameter for understanding the pharmacologically active concentration in the brain.[][4]

-

Preparation of Brain Homogenate:

-

Homogenize brain tissue from the chosen species (e.g., mouse, rat) in a buffer to a specific dilution (e.g., 1:9 w/v).

-

-

Equilibrium Dialysis:

-

Use a multi-well equilibrium dialysis apparatus with a semipermeable membrane.

-

Add the brain homogenate spiked with this compound to one side of the membrane and buffer to the other side.

-

Incubate the plate with gentle shaking until equilibrium is reached (typically several hours).

-

-

Quantification:

-

After incubation, collect samples from both the brain homogenate and buffer chambers.

-

Determine the concentration of this compound in each sample by HPLC-MS/MS.

-

-

Calculation of fu,brain:

-

The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.

-

The fraction unbound in the brain tissue (fu,brain) is then calculated by correcting for the dilution of the brain homogenate.

-

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This assay provides an initial assessment of a compound's ability to cross the BBB.[5][6]

-

Cell Culture:

-

Culture brain endothelial cells (e.g., primary cells or immortalized cell lines) on a microporous membrane of a Transwell insert.

-

Often, co-culture with astrocytes and pericytes on the basolateral side is performed to create a more physiologically relevant model.

-

-

Barrier Integrity Measurement:

-

Assess the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker that does not readily cross the BBB (e.g., Lucifer yellow).

-

-

Permeability Assessment:

-

Add this compound to the apical (blood-facing) side of the Transwell.

-

At various time points, collect samples from the basolateral (brain-facing) side.

-

Determine the concentration of this compound in the collected samples using HPLC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp):

-

The Papp value is calculated based on the rate of appearance of the compound in the basolateral chamber over time.

-

Visualizations

CSF-1R Signaling Pathway in Microglia

The following diagram illustrates the key components of the CSF-1R signaling cascade in microglia, which is the primary target of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Edicotinib's Kinase Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Edicotinib's kinase selectivity. This compound (also known as JNJ-40346527) is a potent and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglial cell survival, proliferation, and differentiation.[1][2][3] Understanding its kinase selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.

Quantitative Kinase Inhibition Profile

This compound demonstrates high potency for its primary target, CSF-1R, with an IC50 value in the low nanomolar range. Its selectivity has been characterized against other closely related kinases, such as KIT and FLT3, revealing a favorable selectivity profile.[1][2]

| Kinase Target | IC50 (nM) | Selectivity vs. CSF-1R (Fold) |

| CSF-1R | 3.2 | 1 |

| KIT | 20 | 6.25 |

| FLT3 | 190 | 59.38 |

Note: A comprehensive, publicly available kinome-wide selectivity screen (e.g., KINOMEscan) for this compound has not been identified in the reviewed literature. The data presented here is based on published targeted kinase inhibition assays.

Experimental Protocols

In Vitro CSF-1R and Downstream ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the inhibitory activity of this compound on CSF-1R and the downstream signaling protein ERK1/2 in a cellular context.[4][5][6]

Objective: To determine the dose-dependent inhibition of CSF-1 induced phosphorylation of CSF-1R and ERK1/2 by this compound in N13 murine microglial cells.

Materials:

-

N13 murine microglial cells

-

This compound (JNJ-40346527)

-

Recombinant murine CSF-1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CSF-1R (Tyr723)

-

Rabbit anti-total CSF-1R

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

Loading control antibody (e.g., anti-β-actin)

-

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture N13 murine microglial cells in appropriate media and conditions.

-

Serum-starve the cells for a specified period (e.g., 4 hours) to reduce basal signaling.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with recombinant murine CSF-1 (e.g., 100 ng/mL) for a short duration (e.g., 10 minutes) to induce receptor phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Signaling Pathways and Experimental Workflow

CSF-1R Signaling Pathway

Upon ligand (CSF-1 or IL-34) binding, CSF-1R dimerizes and autophosphorylates on multiple tyrosine residues. This activation initiates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation. This compound, as a CSF-1R inhibitor, blocks these downstream signals.

Caption: this compound inhibits the CSF-1R signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the workflow for characterizing the in vitro kinase selectivity of this compound.

Caption: Workflow for in vitro kinase selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ChemGood [chemgood.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Edicotinib In Vitro Assay Protocols for Microglia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edicotinib (also known as JNJ-40346527) is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R signaling is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system. Dysregulation of microglial function is implicated in various neurodegenerative diseases. This compound's ability to modulate microglial activity makes it a valuable tool for research and a potential therapeutic agent. These application notes provide detailed protocols for assessing the in vitro effects of this compound on microglia.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of CSF-1R.[1] Binding of the ligands CSF-1 and IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the ERK1/2 pathway, which promotes microglial proliferation and survival. This compound blocks this initial phosphorylation step, thereby inhibiting downstream signaling and limiting microglia proliferation and activation.[2]

Figure 1: this compound's mechanism of action on the CSF-1R signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and effects of this compound on microglia.

| Parameter | Value | Cell Line | Reference |

| IC50 (CSF-1R) | 3.2 nM | - | [1] |

| IC50 (c-KIT) | 20 nM | - | [1] |

| IC50 (FLT3) | 190 nM | - | [1] |

| IC50 (CSF-1R Phosphorylation) | 18.6 - 22.5 nM | N13 murine microglia | [2][3] |

Table 1: In Vitro Potency of this compound.

| Assay | This compound Concentration | Duration | Effect | Cell Line | Reference |

| CSF-1R & ERK1/2 Phosphorylation | 0.1 nM - 1 µM | 24 hours | Dose-dependent decrease in phosphorylation | N13 murine microglia | [1][2] |

| CSF-1R Phosphorylation Inhibition | > 10 nM | 30 min pre-incubation | Significant inhibition | N13 murine microglia | [2][3] |

Table 2: Summary of this compound In Vitro Effects on Microglia.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on microglia in vitro.

CSF-1R and ERK1/2 Phosphorylation Assay (Western Blot)

This protocol determines the inhibitory effect of this compound on CSF-1 induced phosphorylation of CSF-1R and its downstream effector, ERK1/2.

Figure 2: Workflow for CSF-1R and ERK1/2 phosphorylation assay.

Materials:

-

N13 murine microglial cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound (JNJ-40346527)

-

Recombinant murine CSF-1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-CSF-1R, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin or GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Seed N13 microglia in 6-well plates and culture until they reach 70-80% confluency.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4 hours.

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 30 minutes.[4]

-

CSF-1 Stimulation: Add recombinant CSF-1 to a final concentration of 100 ng/mL to the respective wells and incubate for 5 minutes.[4]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Microglia Proliferation Assay

This assay measures the effect of this compound on microglia proliferation, which is dependent on CSF-1R signaling.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2, N13)

-

Culture medium

-

This compound

-

Recombinant CSF-1 (optional, to stimulate proliferation)

-

BrdU or EdU labeling reagent and detection kit, or Ki-67 antibody

-

Plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed microglia in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for proliferation (e.g., CSF-1).

-

Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).

-

Proliferation Measurement:

-

BrdU/EdU Assay: Add the labeling reagent during the last few hours of incubation. Fix, permeabilize, and perform the detection reaction according to the manufacturer's protocol. Measure the signal using a plate reader.

-

Ki-67 Staining: Fix and permeabilize the cells. Stain with an anti-Ki-67 antibody followed by a fluorescently labeled secondary antibody. Analyze the percentage of Ki-67 positive cells by flow cytometry or high-content imaging.

-

-

Data Analysis: Normalize the proliferation in this compound-treated wells to the vehicle-treated control wells.

Microglia Viability/Cytotoxicity Assay

This assay is essential to ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

-

Microglia

-

Culture medium

-

This compound

-

Viability assay reagent (e.g., MTT, PrestoBlue, or a live/dead staining kit)

-

Plate reader or microscope

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as the proliferation assay.

-

Incubation: Incubate for the same duration as the functional assays being performed.

-

Viability Measurement:

-

MTT/PrestoBlue: Add the reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

-

Live/Dead Staining: Stain the cells with reagents such as Calcein-AM and Ethidium Homodimer-1. Image the wells using a fluorescence microscope and quantify the number of live and dead cells.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Cytokine Release Assay

This protocol assesses the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Materials:

-

Microglia

-

Culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

ELISA or multiplex immunoassay kit (e.g., for TNF-α, IL-1β, IL-6)

Procedure:

-

Cell Seeding: Plate microglia in a 24- or 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for an appropriate time to induce cytokine release (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.

-

Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine its effect on inflammatory responses.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound's effects on microglia. By assessing its impact on CSF-1R signaling, proliferation, viability, and inflammatory responses, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. It is recommended to optimize reagent concentrations and incubation times for the specific microglial cell type and experimental conditions being used.

References

JNJ-40346527 Cell-Based Assay Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40346527 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] CSF-1R plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[2][3] Dysregulation of the CSF-1R signaling pathway has been implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5] In the context of oncology, CSF-1R signaling can promote the survival and proliferation of tumor cells that aberrantly express the receptor and can also modulate the tumor microenvironment by influencing tumor-associated macrophages (TAMs) to adopt a pro-tumoral M2-like phenotype.[6] JNJ-40346527 has been shown to reduce the viability of Hodgkin lymphoma cell lines that express CSF-1R.[6]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of JNJ-40346527 and other CSF-1R inhibitors. The described assays are designed to assess the inhibitor's effect on CSF-1R signaling, cell proliferation, and macrophage differentiation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-40346527

| Target/Process | Cell Line | Assay Type | IC50 | Reference |

| CSF-1R | - | Kinase Assay | 3.2 nM | [1] |

| KIT | - | Kinase Assay | 20 nM | [1] |

| FLT3 | - | Kinase Assay | 190 nM | [1] |

| CSF-1R Phosphorylation | N13 Microglial Cells | Western Blot | 18.6 nM | [1][4] |

| ERK1/2 Phosphorylation | N13 Microglial Cells | Western Blot | 22.5 nM | [1][4] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Simplified CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.

Figure 2: A generalized workflow for conducting cell-based assays with JNJ-40346527.

Experimental Protocols

CSF-1R Signaling Inhibition: Phosphorylation Assay

This protocol details the assessment of JNJ-40346527's ability to inhibit CSF-1 induced phosphorylation of CSF-1R and downstream signaling proteins like ERK1/2 via Western Blot.

Materials:

-

N13 murine microglial cells (or other CSF-1R expressing cell lines like Mono-Mac 1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

JNJ-40346527

-

Recombinant human or murine CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate N13 cells in 6-well plates and grow to 70-80% confluency.

-

Serum starve the cells for 4 hours in serum-free medium prior to treatment.[4]

-

Pre-treat cells with varying concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) for 30 minutes.[4]

-

Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.[4][7]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.[7]

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Plot the dose-response curve to determine the IC50 of JNJ-40346527 for inhibition of phosphorylation.

-

Cell Proliferation/Viability Assay

This protocol describes how to measure the effect of JNJ-40346527 on the proliferation of CSF-1 dependent cells, such as the M-NFS-60 cell line, using an MTT or MTS assay.

Materials:

-

M-NFS-60 cells (ATCC CRL-1838)

-

Complete growth medium (RPMI-1640, 10% FBS, 0.05 mM 2-mercaptoethanol, and 62 ng/mL human recombinant M-CSF).

-

JNJ-40346527

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of JNJ-40346527 in complete growth medium.

-

Add the compound dilutions to the respective wells. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT/MTS Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value of JNJ-40346527.

-

Macrophage Differentiation Assay

This protocol provides a method to assess the impact of JNJ-40346527 on the differentiation of human peripheral blood monocytes into macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

CD14 MicroBeads for monocyte enrichment

-

RPMI-1640 with 10% FBS and penicillin/streptomycin

-

Recombinant human M-CSF (e.g., 50 ng/mL)

-

JNJ-40346527

-

6-well tissue culture plates

-

Flow cytometry antibodies (e.g., anti-CD14, anti-CD68, anti-CD163, anti-CD206)

-

Flow cytometer

Protocol:

-

Monocyte Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

-

-

Macrophage Differentiation:

-

Plate the isolated monocytes in 6-well plates in complete RPMI-1640 medium.

-

To induce differentiation into M2-like macrophages, add M-CSF (50 ng/mL) to the culture medium.

-

Concurrently, treat the cells with different concentrations of JNJ-40346527 or a vehicle control.

-

Culture the cells for 6-7 days, replenishing the medium with fresh cytokines and inhibitor every 2-3 days.[10]

-

-

Analysis of Macrophage Markers:

-

After the differentiation period, harvest the cells.

-

Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD68 for general macrophages, CD163 and CD206 for M2-like macrophages).

-

Analyze the expression of these markers using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells expressing specific macrophage markers in the presence and absence of JNJ-40346527.

-